molecular formula C27H31N3O3S2 B1207752 N-benzyl-1,1-dioxo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]thieno[3,4-d][1,2]thiazol-3-amine CAS No. 104221-86-5

N-benzyl-1,1-dioxo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]thieno[3,4-d][1,2]thiazol-3-amine

Cat. No.: B1207752
CAS No.: 104221-86-5
M. Wt: 509.7 g/mol
InChI Key: YWOVCUCLMADHSH-UHFFFAOYSA-N
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Description

“N-benzyl-1,1-dioxo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]thieno[3,4-d][1,2]thiazol-3-amine” is a complex organic compound that belongs to the class of thieno[3,4-d]isothiazoles

Properties

CAS No.

104221-86-5

Molecular Formula

C27H31N3O3S2

Molecular Weight

509.7 g/mol

IUPAC Name

N-benzyl-1,1-dioxo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]thieno[3,4-d][1,2]thiazol-3-amine

InChI

InChI=1S/C27H31N3O3S2/c31-35(32)26-21-34-20-25(26)27(28-35)30(19-22-9-3-1-4-10-22)15-8-16-33-24-12-7-11-23(17-24)18-29-13-5-2-6-14-29/h1,3-4,7,9-12,17,20-21H,2,5-6,8,13-16,18-19H2

InChI Key

YWOVCUCLMADHSH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN(CC3=CC=CC=C3)C4=NS(=O)(=O)C5=CSC=C54

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN(CC3=CC=CC=C3)C4=NS(=O)(=O)C5=CSC=C54

Other CAS No.

104221-86-5

Synonyms

N-(phenylmethyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)thieno(3,4-d)isothiazol-3-amine 1,1-dioxide
Thieno(3,4-d)isothiazol-3-amine, N-(phenylmethyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-, 1,1-dioxide
Wy 46499
Wy-46,499

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-1,1-dioxo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]thieno[3,4-d][1,2]thiazol-3-amine” typically involves multi-step organic reactions. The key steps may include:

    Formation of the thieno[3,4-d]isothiazole core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Attachment of the phenylmethyl group: This step may involve nucleophilic substitution reactions.

    Introduction of the piperidinylmethyl group: This can be done through reductive amination or other suitable methods.

    Final assembly: The final compound is obtained by linking the intermediate products through appropriate coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of efficient catalysts.
  • Optimization of reaction conditions such as temperature, pressure, and solvent.
  • Implementation of purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thieno[3,4-d]isothiazole core.

    Reduction: Reduction reactions can occur at various functional groups, such as the piperidinylmethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylmethyl or piperidinylmethyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-d]isothiazole derivatives: Compounds with similar core structures but different substituents.

    Phenylmethyl derivatives: Compounds with phenylmethyl groups attached to different cores.

    Piperidinylmethyl derivatives: Compounds with piperidinylmethyl groups attached to various cores.

Uniqueness

This compound is unique due to its specific combination of functional groups and the thieno[3,4-d]isothiazole core. This combination may confer unique biological activities and chemical properties compared to other similar compounds.

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